molecular formula C7H3Cl2N B167995 1,2-Dichloro-4-isocyanobenzene CAS No. 1930-84-3

1,2-Dichloro-4-isocyanobenzene

Cat. No.: B167995
CAS No.: 1930-84-3
M. Wt: 172.01 g/mol
InChI Key: FBWBBYHSAMAHNQ-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-isocyanobenzene: is an organic compound with the molecular formula C7H3Cl2NO . It is a derivative of benzene, where two chlorine atoms and one isocyanate group are substituted at the 1, 2, and 4 positions, respectively. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-isocyanobenzene can be synthesized through the reaction of 1,2-dichlorobenzene with phosgene in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the isocyanate group .

Industrial Production Methods: This process requires precise control of reaction parameters to achieve high yield and purity .

Comparison with Similar Compounds

Uniqueness: 1,2-Dichloro-4-isocyanobenzene is unique due to the presence of both chlorine atoms and the isocyanate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical syntheses and industrial applications .

Properties

IUPAC Name

1,2-dichloro-4-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWBBYHSAMAHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374202
Record name 1,2-dichloro-4-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1930-84-3
Record name 1,2-Dichloro-4-isocyanobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1930-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dichloro-4-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1930-84-3
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
1,2-Dichloro-4-isocyanobenzene

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